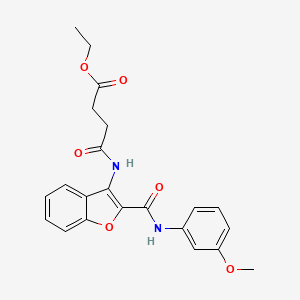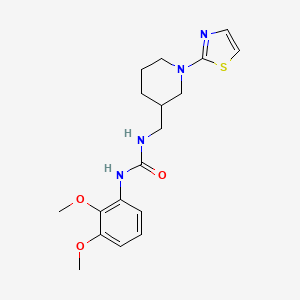
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as DTPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTPU belongs to the class of urea derivatives, which are known for their diverse biological activities.
科学的研究の応用
Biochemical Evaluation and Anticancer Agents
Research has shown that urea derivatives, including those with substitutions that impart flexibility or specific binding characteristics, have been explored for their biochemical activities, including as inhibitors of specific enzymes like acetylcholinesterase and for their antiproliferative effects against various cancer cell lines. For instance, the synthesis and evaluation of flexible urea derivatives have demonstrated potential in optimizing interactions with enzyme hydrophobic binding sites, suggesting their utility in designing enzyme inhibitors (Vidaluc et al., 1995). Similarly, the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on selective cancer cell lines, positioning them as potential anticancer agents (Jian Feng et al., 2020).
Steric and Structural Studies
Steric effects and structural modifications in urea compounds have been a focal point to understand their reactivity and interaction with biological targets. Investigations into the metalation and cleavage of highly hindered ureas provide insights into the synthesis strategies that could be applied to develop compounds with desired reactivity and stability profiles (T. Hassel & D. Seebach, 1978). These studies are crucial for designing molecules that can effectively engage with biological targets or possess specific pharmacokinetic properties.
Ligand-Receptor Interactions
Understanding the interaction between chemical compounds and biological receptors is key to developing therapeutic agents. Studies on the reactions of monodentate ligands with metal synthon under aqueous conditions provide a basis for exploring how similar urea derivatives might interact with metal ions or other chemical entities in biological systems (Brenton R. Franklin et al., 2008). This knowledge can be applied in drug design, where precise interactions with biological targets are crucial for therapeutic efficacy.
Antimicrobial and Anti-Proliferative Activities
The synthesis and biological evaluation of compounds like 1,3,4-Oxadiazole N-Mannich Bases highlight the potential antimicrobial and anti-proliferative activities of urea derivatives. These compounds have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (L. H. Al-Wahaibi et al., 2021). Such studies pave the way for the development of new therapeutic agents targeting specific bacterial pathogens or cancer cells.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-24-15-7-3-6-14(16(15)25-2)21-17(23)20-11-13-5-4-9-22(12-13)18-19-8-10-26-18/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWLKBOTDNQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

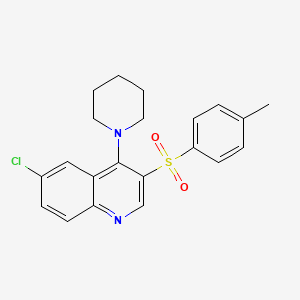
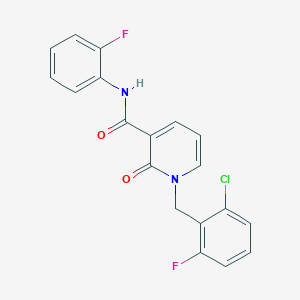

![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)
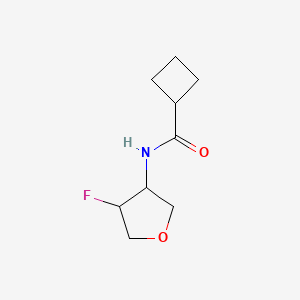
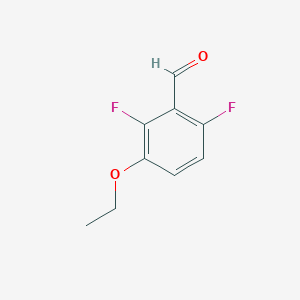


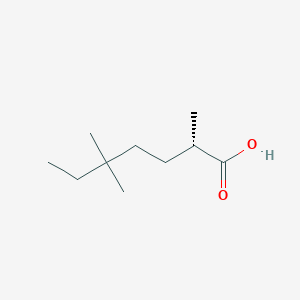
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)
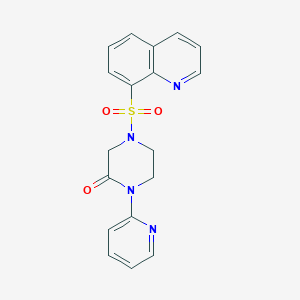
![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)
![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)
